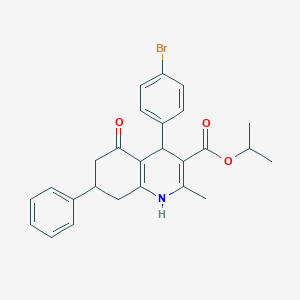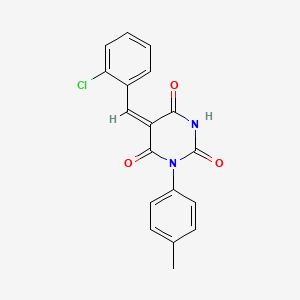![molecular formula C28H22BrN5O2 B11688247 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)
N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is a complex organic compound that features a combination of benzyl, bromophenyl, pyridinyl, and benzodiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-(benzyloxy)-5-bromobenzaldehyde with 2-(pyridin-2-yl)-1H-1,3-benzodiazole-1-acetohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Iodinated derivatives.
Scientific Research Applications
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit the replication and transcription processes. This leads to the suppression of cancer cell growth and proliferation. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodiazole and pyridine moieties enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C28H22BrN5O2 |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C28H22BrN5O2/c29-22-13-14-26(36-19-20-8-2-1-3-9-20)21(16-22)17-31-33-27(35)18-34-25-12-5-4-10-23(25)32-28(34)24-11-6-7-15-30-24/h1-17H,18-19H2,(H,33,35)/b31-17+ |
InChI Key |
ALHCZOGFZCTWGB-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11688166.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688175.png)
![3-Methyl-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688181.png)


![(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11688199.png)

![ethyl 4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688222.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
